N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
The compound N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a hybrid heterocyclic molecule featuring:
- A 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group and a methyl moiety.
- A 1,2,4-thiadiazole ring linked to a 3-methoxybenzamide group.
The chloro and methoxy substituents likely modulate electronic and steric interactions, influencing target binding and solubility.
Properties
IUPAC Name |
N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)13-7-8-16(30-3)15(21)10-13)18-22-20(31-25-18)23-19(28)12-5-4-6-14(9-12)29-2/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIAUUZLLPSDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that incorporates a triazole and thiadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
1. Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For example, studies on similar triazole derivatives have shown effectiveness against fungal strains such as Candida and Aspergillus species . The specific compound may share these properties due to its structural similarities.
2. Anticancer Activity
Preliminary assays conducted on related compounds have demonstrated moderate cytostatic activity against various cancer cell lines. For instance, a study involving a series of triazole derivatives reported inhibition growth percentages (IGP) against the NCI-60 human tumor cell lines. The highest IGP observed was 23% against the MCF7 breast cancer cell line for a closely related compound . This suggests that this compound may also possess anticancer properties worthy of further investigation.
3. Enzyme Inhibition
The enzyme inhibition potential of compounds with similar structures has been evaluated. For example, derivatives of triazole have shown promising results in inhibiting enzymes like α-glucosidase, which is crucial for carbohydrate metabolism . The presence of the triazole ring in the compound could enhance its binding affinity to such enzymes.
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or cellular receptors. The triazole ring may facilitate binding through hydrogen bonding or hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Key Structural Differences and Implications
The following table summarizes critical structural variations between the target compound and its closest analogs:
Structural and Crystallographic Insights
- SHELX Software : The refinement of analogous structures (e.g., ) likely employs SHELXL for crystallographic analysis, ensuring accurate 3D modeling critical for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
